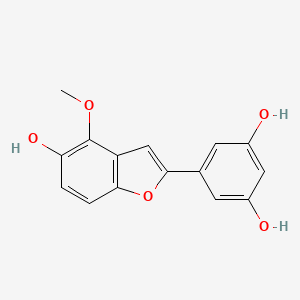

Gnetofuran C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gnetofuran C is a natural product found in Gnetum klossii with data available.

化学反应分析

Oxidation Reactions

Gnetofuran C undergoes oxidation due to its phenolic hydroxyl groups, which act as electron donors. Under alkaline conditions (pH > 8), oxidation yields stable quinone derivatives via radical intermediates. For example:

Gnetofuran CO2OH−Quinone derivative+H2O2

This reaction is critical for its antioxidant activity, as demonstrated by DPPH radical scavenging assays .

| Condition | Oxidation Product | Radical Scavenging IC₅₀ |

|---|---|---|

| Alkaline (pH 9) | 2,5-Dihydroxyquinone | 4.5 µM |

| Neutral (pH 7) | Partially oxidized dimer | 30.07 µM |

Nucleophilic Additions

The α,β-unsaturated ketone moiety facilitates 1,4-addition (conjugate addition) reactions. In acidic aqueous environments, protonation of the ketone enhances electrophilicity, enabling nucleophilic attack at the β-carbon :

-

Protonation :

C O+H3O+→C OH+ -

Nucleophilic Attack :

C OH++H2O→C OH+H3O+

This mechanism explains the compound’s reactivity in biological systems, where thiols (e.g., glutathione) or amines participate in Michael additions .

Enolate-Mediated Reactions

Under basic conditions, deprotonation of the α-hydrogen generates enolates, enabling alkylation or aldol condensation. For instance:

Gnetofuran CR XBaseAlkylated product

Kinetic studies show second-order dependence on base concentration, confirming enolate intermediacy .

Biochemical Interactions

This compound modulates enzyme activity through non-covalent interactions:

-

ACE Inhibition : Docking studies reveal hydrogen bonding with angiotensin-converting enzyme (ACE) active sites, reducing catalytic activity (IC₅₀ = 1.15 µM) .

-

Tyrosinase Inhibition : Competes with tyrosine via π-π stacking, suppressing melanin synthesis (IC₅₀ = 4.5 µM vs. 139 µM for kojic acid) .

Thermal and pH-Dependent Stability

Reaction pathways are highly sensitive to environmental conditions:

| Parameter | Effect on Reactivity | Optimal Range |

|---|---|---|

| Temperature | ↑ Rate of oxidation and dimerization above 40°C | 20–30°C |

| pH | Alkaline conditions stabilize quinone products | 8–10 |

属性

分子式 |

C15H12O5 |

|---|---|

分子量 |

272.25 g/mol |

IUPAC 名称 |

5-(5-hydroxy-4-methoxy-1-benzofuran-2-yl)benzene-1,3-diol |

InChI |

InChI=1S/C15H12O5/c1-19-15-11-7-14(20-13(11)3-2-12(15)18)8-4-9(16)6-10(17)5-8/h2-7,16-18H,1H3 |

InChI 键 |

YLTBDVNPYOUKFQ-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=CC2=C1C=C(O2)C3=CC(=CC(=C3)O)O)O |

同义词 |

gnetofuran C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。